molecular formula C22H27N3O4S B11103317 2-Morpholin-4-yl-1-[2-phenyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone

2-Morpholin-4-yl-1-[2-phenyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone

Cat. No.: B11103317
M. Wt: 429.5 g/mol
InChI Key: XQIQRUSPSNHALZ-UHFFFAOYSA-N
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Description

1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-MORPHOLINO-1-ETHANONE is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, an imidazolidinyl group, and a morpholino group, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of 1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the imidazolidinyl intermediate: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Attachment of the morpholino group: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-MORPHOLINO-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl or sulfonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or morpholino groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-MORPHOLINO-1-ETHANONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, or target specific proteins involved in cancer cell proliferation.

Comparison with Similar Compounds

1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-MORPHOLINO-1-ETHANONE can be compared with other similar compounds, such as:

    4-Methylbenzenesulfonyl chloride: A sulfonyl chloride derivative used in the synthesis of various sulfonyl compounds.

    2-(4-Methylsulfonylphenyl) indole derivatives: Compounds with similar sulfonyl and phenyl groups, studied for their antimicrobial and anti-inflammatory activities.

    5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: A compound with a sulfinyl group, used in oxidation reactions and studied for its biological activities.

The uniqueness of 1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-MORPHOLINO-1-ETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-2-morpholin-4-ylethanone

InChI

InChI=1S/C22H27N3O4S/c1-18-7-9-20(10-8-18)30(27,28)25-12-11-24(22(25)19-5-3-2-4-6-19)21(26)17-23-13-15-29-16-14-23/h2-10,22H,11-17H2,1H3

InChI Key

XQIQRUSPSNHALZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)CN4CCOCC4

Origin of Product

United States

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